molecular formula C11H9N5O2 B13367722 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one

6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13367722
M. Wt: 243.22 g/mol
InChI Key: QQKLRUSSZXOEQZ-UHFFFAOYSA-N
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Description

6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one typically involves a multi-step process. One common method is the one-pot multicomponent reaction, which includes the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The benzyl group at the 6-position can be substituted with other functional groups to create a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation, leading to its potential use as an anticancer agent . The compound may also induce apoptosis in cancer cells by disrupting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both benzyl and hydroxyl groups

Properties

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

6-benzyl-7-hydroxy-4H-tetrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C11H9N5O2/c17-9-8(6-7-4-2-1-3-5-7)10(18)16-11(12-9)13-14-15-16/h1-5,18H,6H2,(H,12,13,15,17)

InChI Key

QQKLRUSSZXOEQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N3C(=NN=N3)NC2=O)O

Origin of Product

United States

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